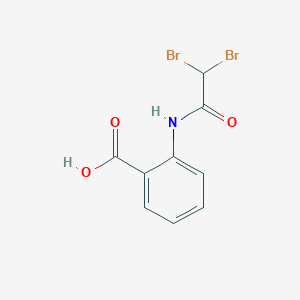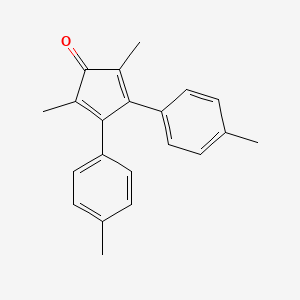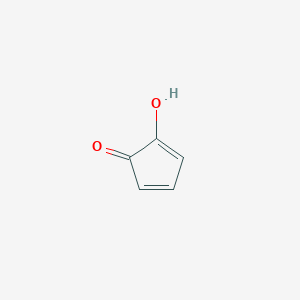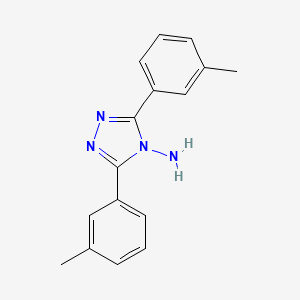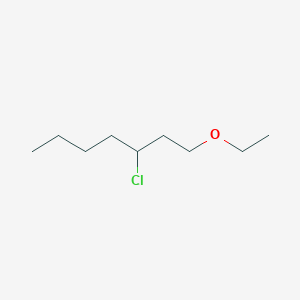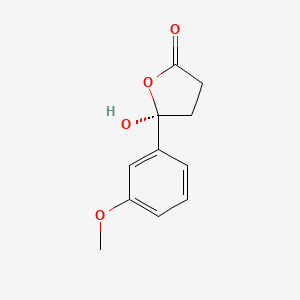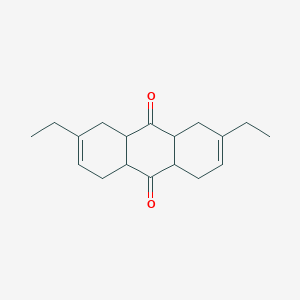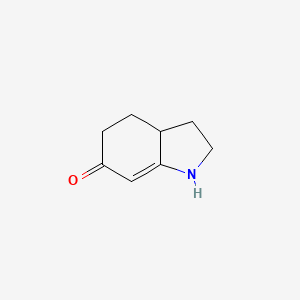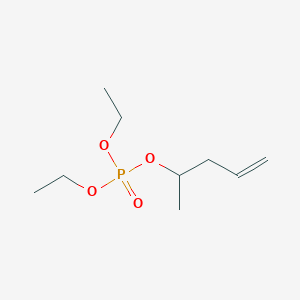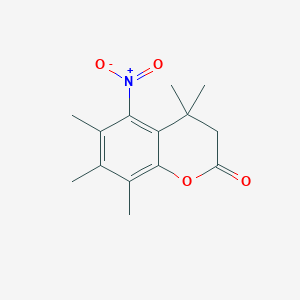
4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes multiple methyl groups and a nitro group attached to a dihydrobenzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,6,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-2-one.
Nitration Reaction: The key step involves the nitration of the starting material. This is usually achieved by treating the compound with a nitrating agent such as nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Oxidizing Agents: Potassium permanganate (KMnO₄)
Catalysts: Sulfuric acid (H₂SO₄) for nitration, palladium on carbon (Pd/C) for reduction
Major Products
Reduction: 4,4,6,7,8-Pentamethyl-5-amino-3,4-dihydro-2H-1-benzopyran-2-one
Oxidation: Corresponding carboxylic acids or aldehydes
Scientific Research Applications
4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4,4,6,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
4,4,6,7,8-Pentamethyl-5-amino-3,4-dihydro-2H-1-benzopyran-2-one:
Uniqueness
4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one is unique due to the presence of both multiple methyl groups and a nitro group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
63897-79-0 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4,4,6,7,8-pentamethyl-5-nitro-3H-chromen-2-one |
InChI |
InChI=1S/C14H17NO4/c1-7-8(2)12(15(17)18)11-13(9(7)3)19-10(16)6-14(11,4)5/h6H2,1-5H3 |
InChI Key |
MFTACALLPYPLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)OC(=O)CC2(C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



